2-(4-Ethynyl-phenyl)-pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethynylphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h1,3-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBZNHGOZNVIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Ethynyl Phenyl Pyrazine and Its Derivatives
Direct Synthesis Approaches
Direct methods for creating the 2-(4-ethynyl-phenyl)-pyrazine core primarily involve powerful cross-coupling reactions that efficiently form carbon-carbon bonds. These techniques are essential for constructing the fundamental structure of the molecule.
Palladium-Catalyzed Sonogashira Cross-Coupling for Ethynyl-Pyrazine Systems
The Sonogashira reaction is a cornerstone for creating the ethynyl-pyrazine linkage. wikipedia.org This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is a reliable method for forming carbon-carbon bonds under mild conditions. wikipedia.orgnih.gov
In the synthesis of this compound derivatives, a halogenated pyrazine (B50134), such as chloropyrazine or bromopyrazine, is reacted with a phenylacetylene (B144264) derivative. rsc.org The reaction is typically catalyzed by a palladium complex, often in the presence of a copper co-catalyst and a base. wikipedia.orgrsc.org Chloropyrazine has been shown to be an effective substrate in these reactions, and can be quantitatively converted to the corresponding diarylacetylene. rsc.org
The versatility of the Sonogashira coupling allows for the creation of a wide array of derivatives. For instance, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) can be reacted with various ethynylarenes to produce 2,5-di(aryleneethynyl)pyrazine derivatives in moderate yields. researchgate.net This method has also been employed to synthesize more complex structures, such as π-conjugated pyrazine oligomers, by performing iterative couplings with different terminal acetylenes. rsc.org
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| Chloropyrazine, Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | 2-Phenylacetylenyl-pyrazine | Quantitative | rsc.org |
| 2,5-Dibromo-3,6-dimethylpyrazine, Ethynylarenes | CuI, Pd(PPh3)2Cl2, NEt3, THF | 2,5-Di(aryleneethynyl)pyrazine derivatives | 23-41 | researchgate.net |
| 5-Bromo-2-iodopyrazine, Terminal Acetylenes | Not specified | π-conjugated pyrazine oligomers | Not specified | rsc.org |
| N-(3-Chloropyrazin-2-yl)-methanesulfonamide, Various Acetylenes | Not specified | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | 41-67 | rsc.org |
Suzuki-Miyaura Cross-Coupling Strategies for Phenyl-Pyrazine Linkages
The Suzuki-Miyaura cross-coupling reaction is another powerful tool for forming the phenyl-pyrazine bond, particularly when the ethynyl (B1212043) group is already present on the phenyl ring or is introduced later. researchgate.netnih.gov This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net
This method is advantageous due to the use of readily available and stable boronic acids. nih.gov For example, halogenated pyrazines can be coupled with arylboronic acids to form arylpyrazines in good yields. researchgate.net The reactivity of the pyrazine halide is a key factor, with electron-deficient hetaryl halides showing good reactivity. rsc.org
The Suzuki reaction has been used to synthesize a variety of substituted pyrazine systems. For instance, 2-amino-3-benzoyl-5-bromopyrazine has been reacted with arylboronic acids to create substituted pyrazine systems. uwindsor.ca Also, 2,5-dibromo-3,6-dimethylpyrazine has been coupled with different benzeneboronic acids to produce diarylpyrazines. rsc.org
| Pyrazine Reactant | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 2-Amino-3-benzoyl-5-bromopyrazine | Arylboronic acids | Not specified | Substituted pyrazine systems | Not specified | uwindsor.ca |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh3)4 | 2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |
| 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh3)4 | 2,5-Bis(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 | rsc.org |
| 6-Bromopyrazines | Biphenyl boronic acid | Pd(dppf)Cl2 | 6-Arylpyrazines | 85-100 | rsc.org |
Dehydrohalogenation Polymerization for Pyrazinacene-Based Conjugates
Pyrazinacenes, which are nitrogen-containing heteroacenes made of fused pyrazine rings, are a class of stable n-type materials. rsc.orgrsc.org The synthesis of conjugated polymers from these pyrazinacene monomers has been a significant challenge. rsc.org
Recently, a breakthrough was achieved using a palladium- and copper-free dehydrohalogenation polymerization method. rsc.orgrsc.org This process utilizes HgCl₂ to facilitate the polymerization of pyrazinacene monomers at room temperature, resulting in high molecular weight organometallic conjugated polymers. rsc.orgresearchgate.net The Hg(II) plays a dual role in the polymerization, which involves the self-coupling of a RHgCl intermediate. rsc.org This novel approach has opened the door to the synthesis of previously inaccessible pyrazinacene-based conjugated polymers. rsc.orgrsc.org
Functionalization and Derivatization Strategies of the this compound Scaffold
Once the core this compound structure is formed, it can be further modified to create more complex molecules with tailored properties. These modifications often target the pyrazine ring or utilize the reactive ethynyl group.
Regioselective Amination Reactions of Pyrazine Derivatives (Metal-Free and Metal-Catalyzed)
The introduction of amino groups onto the pyrazine ring is a key functionalization strategy. Both metal-free and metal-catalyzed amination reactions have been developed to achieve this with regioselectivity.
For instance, in the case of dihalo-pyrrolopyrazines, metal-free amination under microwave irradiation can lead exclusively to 3-amino-pyrrolopyrazines. rsc.orgrsc.org In contrast, using a Buchwald cross-coupling reaction, a type of palladium-catalyzed amination, on the same starting material yields only the 2-amino-pyrrolopyrazine. rsc.orgrsc.org The choice of reaction conditions, therefore, allows for precise control over the position of the amino group.
The amination of 2-substituted pyrazines with O-mesitylenesulfonylhydroxylamine has also been studied, with the regioselectivity influenced by electronic and steric factors of the substituent. researchgate.net
| Substrate | Reagent/Catalyst | Conditions | Product | Selectivity | Reference |
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Methylamine | Microwave, THF | 3-Amino-pyrrolopyrazines | Exclusive | rsc.orgrsc.org |
| 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Amine | Buchwald cross-coupling (Pd-catalyzed) | 2-Amino-pyrrolopyrazine | Exclusive | rsc.orgrsc.org |
| 2-X-substituted pyrazines | O-mesitylenesulfonylhydroxylamine | Not specified | 2-X- and 3-X-(1-amino)pyrazin-1-ium mesitylenesulfonates | Dependent on electronic and steric factors | researchgate.net |
Construction of Complex Molecular Architectures Incorporating Ethynyl-Pyrazine Units
The this compound scaffold serves as a valuable building block for constructing larger, more complex molecular architectures. nih.gov The rigid, linear nature of the aryl-ethynyl unit makes it an ideal component for creating well-defined structures. nih.gov
For example, pyrazine-based building blocks with pendant pyridine (B92270) units can be used in coordination-driven self-assembly to form macrocyclic structures. researchgate.net The interaction of these building blocks with metal complexes can lead to the formation of tetranuclear macrocycles. acs.org
Furthermore, the ethynyl group itself is a versatile functional handle for creating more elaborate structures through further coupling reactions. This allows for the extension of conjugation and the creation of materials with interesting photophysical properties. The aryl-ethynyl scaffold is increasingly being recognized for its potential in building molecular machines and supramolecular architectures. nih.gov
Synthesis of Ethynylated Pyrazine Carboxamide Derivatives
The synthesis of pyrazine carboxamide derivatives bearing an ethynylphenyl group is a key step in creating functional molecules for various applications in materials science and medicinal chemistry. The general strategy involves the formation of an amide bond between a pyrazine carboxylic acid core and an ethynyl-substituted aniline (B41778).
A prevalent and effective method for this transformation is the activation of the carboxylic acid group on the pyrazine ring, followed by coupling with the desired amine. mdpi.com One common approach involves converting the pyrazine-2-carboxylic acid into a more reactive acyl chloride intermediate. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. After the reaction is complete, the excess thionyl chloride and solvent are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. mdpi.com
The subsequent step is the amidation reaction. The freshly prepared acyl chloride, dissolved in a dry aprotic solvent such as acetone, is added dropwise to a solution containing the substituted ethynyl aniline and a base, like pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature to facilitate the formation of the N-ethynylphenyl pyrazine carboxamide. mdpi.com The final product can then be isolated and purified by precipitation in water followed by recrystallization. mdpi.com This synthetic pathway is versatile, allowing for the introduction of various substituents on both the pyrazine and the phenyl rings to tune the final compound's properties.
For instance, this method has been successfully employed to synthesize compounds like N-(3-ethynylphenyl)-5-methylpyrazine-2-carboxamide and 5-tert-Butyl-6-chloro-N-(3-ethynylphenyl)pyrazine-2-carboxamide, achieving high yields. mdpi.com
Table 1: Synthesis of Ethynylated Pyrazine Carboxamide Derivatives
| Compound Name | Starting Acid | Starting Amine | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| N-(3-ethynylphenyl)-5-methylpyrazine-2-carboxamide | 5-methylpyrazine-2-carboxylic acid | 3-ethynylaniline | 82% | 138.0-139.0 | mdpi.com |
| 5-tert-Butyl-6-chloro-N-(3-ethynylphenyl)pyrazine-2-carboxamide | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3-ethynylaniline | 88% | 140.0-141.0 | mdpi.com |
Polymerization Approaches Involving this compound Moieties
The this compound moiety serves as a valuable building block in the synthesis of advanced polymeric materials. Its rigid, planar structure and distinct electronic characteristics, with the pyrazine ring acting as an electron-deficient unit, make it ideal for constructing π-conjugated systems. These polymers are of significant interest for applications in organic electronics, including photovoltaics and light-emitting diodes (OLEDs). The ethynyl group provides a reactive site for various polymerization reactions, most notably cross-coupling and electrochemical methods.
Conjugated Polymer Synthesis Utilizing Pyrazine-Ethynyl Building Blocks
The synthesis of conjugated polymers incorporating pyrazine-ethynyl units predominantly relies on palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most prominent method. researchgate.netnih.gov This reaction creates a direct link between the sp-hybridized carbon of the ethynyl group on one monomer and the sp²-hybridized carbon of an aryl halide on another, forming a phenylene-ethynylene backbone.
This approach allows for the creation of alternating copolymers by reacting a di-ethynyl monomer, such as a derivative of this compound, with a di-haloaromatic comonomer. The pyrazine unit typically functions as an electron acceptor, and by pairing it with an electron-donating comonomer (e.g., thiophene, fluorene, or alkoxy-substituted phenylene), a donor-acceptor (D-A) polymer architecture is established. researchgate.netresearchgate.net This D-A structure is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines its optical and electronic properties, such as the bandgap. researchgate.netescholarship.org
For example, low-bandgap π-conjugated polymers have been prepared by the Sonogashira polycondensation of monomers containing thieno[3,4-b]pyrazine (B1257052) units with di-ethynyl comonomers. researchgate.net These materials exhibit optical bandgaps suitable for photovoltaic applications. researchgate.net The properties of the resulting polymers, including molecular weight, solubility, and solid-state morphology, can be controlled by the choice of solubilizing side chains attached to the polymer backbone. escholarship.org
Table 2: Examples of Conjugated Polymers with Pyrazine-Ethynyl Type Building Blocks
| Polymer Type | Monomers | Polymerization Method | Key Feature | Application Area | Reference(s) |
|---|---|---|---|---|---|
| Poly(heteroaryleneethynylene) | Alkyl thiophene/alkoxy phenylene and 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) units | Sonogashira Polycondensation | Low bandgap (~1.6 eV) | Organic Photovoltaics | researchgate.net |
| Poly(phenylene ethynylene) (PPE) | Di-ethynyl aromatic and di-haloaromatic monomers | Sonogashira Coupling | Water-soluble via functional side chains | Biosensors, pH sensing | nih.gov |
| Donor-Acceptor Polymer | Pyrazine-fused isoindigo (acceptor) and benzodithiophene (donor) | Stille Polycondensation | High open-circuit voltage | Polymer Solar Cells | rsc.org |
| Fused-Ring Pyrazine Polymer | Pyrazino[2,3-b:5,6-b']diindolizine (PDIz) and aryl dibromide comonomers | Stille Polycondensation | Ultralow bandgap (~0.7 eV) | Photothermal Therapy | escholarship.org |
Electrochemical Polymerization of Pyrazine-Based Monomers
Electrochemical polymerization is an alternative and powerful technique for creating thin, insoluble, and conductive polymer films directly onto an electrode surface. nih.govnih.gov This method is particularly advantageous for fabricating electronic devices, as it allows for precise control over film thickness and morphology. The process involves the oxidative coupling of monomer units from a solution containing the monomer and a supporting electrolyte. nih.govjmchemsci.com
Monomers containing ethynyl or other polymerizable groups, such as this compound, are candidates for this technique. The polymerization is typically initiated by applying a potential to a working electrode (e.g., ITO glass, platinum) immersed in the monomer solution. nih.gov Cyclic voltammetry is often used, where the potential is repeatedly swept through a range that encompasses the monomer's oxidation potential. nih.govyuntech.edu.tw During the anodic scan, the monomer is oxidized to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits onto the electrode surface. scispace.com The growth of the polymer film can often be observed by the increase in the redox currents with each successive cycle. nih.gov
While the direct electropolymerization of this compound is not extensively detailed, the electrochemical polymerization of other monomers containing terminal ethynyl groups and heterocyclic aromatic rings, such as N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole, has been successfully demonstrated. nih.gov In such cases, the resulting polymer films are electroactive, meaning they can be reversibly oxidized and reduced, and often exhibit electrochromism—a change in color upon switching between their neutral and oxidized states. nih.govyuntech.edu.tw The properties of the electropolymerized film are highly dependent on the reaction conditions, including the solvent, electrolyte, scan rate, and the number of cycles. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(3-ethynylphenyl)-5-methylpyrazine-2-carboxamide |
| 5-tert-Butyl-6-chloro-N-(3-ethynylphenyl)pyrazine-2-carboxamide |
| Pyrazine-2-carboxylic acid |
| 5-methylpyrazine-2-carboxylic acid |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid |
| Thionyl chloride |
| Pyridine |
| 3-ethynylaniline |
| 2,3-diphenylthieno[3,4-b]pyrazine |
| Pyrazine-fused isoindigo |
| Benzodithiophene |
| Pyrazino[2,3-b:5,6-b']diindolizine |
Advanced Spectroscopic Characterization and Elucidation of Electronic Structure in 2 4 Ethynyl Phenyl Pyrazine Systems
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) range, is a fundamental technique for probing the electronic transitions within a molecule. For D-π-A systems like 2-(4-Ethynyl-phenyl)-pyrazine, the UV-Vis spectrum reveals key information about the π-conjugated system and the efficiency of charge transfer.
Pyrazine (B50134) and its derivatives typically exhibit two main types of absorption bands in the near-UV region. montana.edu These correspond to π→π* and n→π* electronic transitions. montana.edu The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar absorptivity (intense absorption). montana.edu The n→π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. montana.edu These transitions are typically less intense than π→π* transitions. researchgate.net
In conjugated systems like this compound, the electronic structure is more complex. The interaction between the electron-donating phenyl-ethynyl group and the electron-accepting pyrazine ring leads to the formation of new molecular orbitals. Consequently, the absorption spectrum is often dominated by bands corresponding to intramolecular charge transfer (ICT), in addition to the localized π→π* transitions of the aromatic framework. researchgate.net These ICT bands are of significant interest as they are directly related to the molecule's potential in various applications. For the analogue 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the absorption spectrum in cyclohexane (B81311) is characterized by a broad band with a maximum (λmax) at 354 nm. researchgate.net
Table 1: UV-Vis Absorption Data for a Representative Phenylethynyl-Pyrazine Analogue Data for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine in cyclohexane.
| Compound | Solvent | Absorption λmax (nm) | Reference |
|---|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | Cyclohexane | 354 | researchgate.net |
The presence of a distinct donor group (phenyl-ethynyl) and an acceptor group (pyrazine) facilitates a photoinduced electronic transition where electron density is significantly shifted from the donor to the acceptor. researchgate.net This is known as an intramolecular charge transfer (ICT) transition. The absorption band corresponding to this process is a key feature in the spectra of push-pull pyrazine fluorophores. researchgate.net
The energy of the ICT band is sensitive to the electronic strength of the donor and acceptor moieties as well as the nature of the π-conjugated bridge connecting them. researchgate.net Extending the conjugation or increasing the electron-donating/accepting strength of the substituents typically results in a bathochromic (red) shift of the ICT absorption band to longer wavelengths. mdpi.com The analysis of these bands is crucial for molecular engineering, allowing for the tuning of absorption properties to match specific requirements, for instance, in designing dyes for solar cells or fluorescence imaging. mdpi.com
Luminescence Spectroscopy
Luminescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. For this compound systems, photoluminescence and fluorescence studies reveal information about the nature of the excited state, its sensitivity to the environment, and the efficiency of light emission.
Upon excitation, molecules like this compound can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference in energy referred to as the Stokes shift.
The emission spectra of aryleneethynyl pyrazine derivatives often show vibrational fine structure, which is indicative of a rigid molecular framework in the excited state. researchgate.net For the analogue 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the emission spectrum in cyclohexane shows distinct peaks at 379 nm and 395 nm. researchgate.net The emission profile is generally independent of the excitation wavelength, and the excitation spectrum closely matches the absorption spectrum, confirming that the emission originates from the species responsible for the primary absorption band. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and dynamics of this compound. By analyzing the interaction of infrared radiation and inelastically scattered light with the molecule, specific vibrational modes associated with its constituent functional groups—the pyrazine ring, the phenyl ring, and the ethynyl (B1212043) linker—can be identified and characterized.
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structural integrity. The analysis of this spectrum can be approached by considering the distinct vibrational signatures of its three key components: the terminal alkyne, the 1,4-disubstituted phenyl ring, and the 2-substituted pyrazine ring.
The most diagnostic vibrations are those associated with the ethynyl group. A sharp, weak absorption band is anticipated around 3300 cm⁻¹ , corresponding to the ≡C-H stretching vibration of the terminal alkyne. masterorganicchemistry.com The C≡C stretching vibration is expected to appear as a sharp, weak to medium band in the 2100–2140 cm⁻¹ region. researchgate.net The presence of these two bands is a strong indicator of the terminal ethynylphenyl moiety.
The aromatic C-H stretching vibrations of both the phenyl and pyrazine rings typically occur above 3000 cm⁻¹, generally in the range of 3000–3100 cm⁻¹ . researchgate.netcore.ac.uk The out-of-plane C-H bending vibrations are particularly useful for confirming the substitution pattern. For the 1,4-disubstituted (para) phenyl ring, a strong absorption is expected in the 800–850 cm⁻¹ region. researchgate.net
The pyrazine ring itself contributes a complex pattern of vibrations. Characteristic ring stretching vibrations, involving coupled C=C and C=N stretching, typically appear in the 1400–1600 cm⁻¹ region. researchgate.netcore.ac.uk Additional ring bending and deformation modes can be found in the fingerprint region (below 1400 cm⁻¹), providing a unique signature for the pyrazine heterocycle. researchgate.net
A summary of the expected characteristic IR/FTIR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | Terminal Alkyne | ~3300 | Weak, Sharp |
| Aromatic C-H Stretch | Phenyl & Pyrazine Rings | 3000–3100 | Medium-Weak |
| C≡C Stretch | Internal Alkyne | 2100–2140 | Weak-Medium |
| C=N and C=C Ring Stretch | Pyrazine & Phenyl Rings | 1400–1600 | Medium-Strong |
| C-H Out-of-Plane Bend (para-subst.) | Phenyl Ring | 800–850 | Strong |
Raman spectroscopy offers complementary information to IR spectroscopy, particularly for the symmetric and non-polar vibrations within this compound. The symmetric C≡C stretch of the ethynyl group and the "breathing" modes of the aromatic rings are expected to be strong in the Raman spectrum.
More significantly, Resonance Raman (RR) spectroscopy is a powerful technique for characterizing the electronic excited states of this molecule. bohrium.com By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., a π→π* transition), vibrations that are coupled to this electronic transition will be selectively enhanced by several orders of magnitude. bohrium.comscribd.com
For this compound, the π-conjugated system extends across the pyrazine, phenyl, and ethynyl moieties. Excitation into the low-lying π→π* transitions is expected to induce changes in the electron density distribution and geometry of the excited state. The vibrational modes that are enhanced in the RR spectrum will therefore correspond to the parts of the molecule that are most affected by the electronic transition.
For instance, if the electronic transition has significant charge-transfer character from the phenylethynyl group to the pyrazine ring, one would expect to see enhancement of the pyrazine ring modes and the C≡C stretching vibration. osti.gov The specific modes that are enhanced and the magnitude of their enhancement provide detailed information about the nature of the excited state, including the displacement of the potential energy surface along specific vibrational coordinates upon excitation. This allows for a direct probe of the structural dynamics that occur following photoexcitation. bohrium.com Studies on pyrazine itself have shown that specific vibrational modes are strongly coupled to its S1 and S2 electronic states, and similar effects are anticipated for this derivative. bohrium.comscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most definitive method for elucidating the precise chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of unique nuclei in the molecule.
The ¹H NMR spectrum of this compound will show distinct signals for the protons on the pyrazine ring, the phenyl ring, and the terminal alkyne.
Pyrazine Protons: The pyrazine ring contains three protons. The proton at the C3 position is adjacent to two nitrogen atoms and is expected to be the most downfield, likely appearing as a doublet around δ 8.8–9.0 ppm . The proton at C5, which is coupled to the proton at C6, will likely appear as a doublet around δ 8.6–8.7 ppm . The proton at C6, coupled to the C5 proton and adjacent to a nitrogen, is also expected in the δ 8.6–8.7 ppm range, possibly as a doublet of doublets or overlapping with the C5 signal. These assignments are based on data from similar 2-substituted pyrazines.
Phenyl Protons: The 1,4-disubstituted phenyl ring gives a characteristic AA'BB' system. The two protons ortho to the pyrazine ring (H-2' and H-6') will appear as a doublet, shifted downfield due to the electron-withdrawing effect of the pyrazine, likely in the range of δ 7.8–8.0 ppm . The two protons ortho to the ethynyl group (H-3' and H-5') will appear as another doublet, typically around δ 7.5–7.7 ppm .
Alkynyl Proton: The terminal acetylenic proton (≡C-H) is expected to appear as a sharp singlet in the region of δ 3.0–3.5 ppm . chemicalbook.com
The predicted chemical shifts are summarized in the following table.
| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H-3 (Pyrazine) | d | 8.8–9.0 |
| H-5, H-6 (Pyrazine) | m | 8.6–8.7 |
| H-2', H-6' (Phenyl) | d | 7.8–8.0 |
| H-3', H-5' (Phenyl) | d | 7.5–7.7 |
| ≡C-H (Alkyne) | s | 3.0–3.5 |
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. pressbooks.pubbhu.ac.in
Pyrazine Carbons: The carbon atom directly attached to the phenyl ring (C-2) is expected to be significantly downfield, around δ 152–155 ppm . The other pyrazine carbons (C-3, C-5, C-6) are expected to resonate in the range of δ 142–148 ppm . rsc.org
Phenyl Carbons: The quaternary carbon attached to the pyrazine ring (C-1') is predicted to be around δ 138–140 ppm . The carbon attached to the ethynyl group (C-4') will be in the δ 120–125 ppm region. The remaining aromatic carbons (C-2', C-6' and C-3', C-5') will appear in the typical aromatic region of δ 127–133 ppm . rsc.orgoregonstate.edu
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will have characteristic shifts. The carbon attached to the phenyl ring (C≡C-Ph) is expected around δ 88–92 ppm , while the terminal carbon (≡C-H) is expected to be slightly upfield, around δ 80–84 ppm .
The predicted chemical shifts for the carbon atoms are presented below.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | 152–155 |
| C-3, C-5, C-6 (Pyrazine) | 142–148 |
| C-1' (Phenyl, quat.) | 138–140 |
| C-4' (Phenyl, quat.) | 120–125 |
| C-2', C-6' & C-3', C-5' | 127–133 |
| -C ≡C-H (Alkyne) | 88–92 |
| -C≡C -H (Alkyne) | 80–84 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. Under electron ionization (EI), the molecule will be ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (180.07 g/mol ). chemguide.co.uklibretexts.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org The molecular ion of aromatic and heterocyclic compounds is typically quite stable and thus expected to be a prominent peak. libretexts.org
Key fragmentation pathways for this compound would likely include:
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles like pyrazine is the elimination of a neutral hydrogen cyanide (HCN) molecule (loss of 27 amu). mdpi.com
Loss of Acetylene (B1199291): Cleavage of the ethynyl group can occur, leading to the loss of acetylene (C₂H₂) (loss of 26 amu). rsc.orgresearchgate.net
Cleavage of the C-C bond: The bond between the pyrazine and phenyl rings can cleave, leading to fragments corresponding to the phenylacetylene (B144264) cation (m/z 101) or the pyrazinyl cation (m/z 79). researchgate.netchemicalbook.com
The observation of the molecular ion peak at m/z ≈ 180, along with a characteristic isotopic pattern for C₁₂H₈N₂, and the presence of logical fragment ions would provide definitive confirmation of the molecule's identity and structure.
| Ion Description | Proposed Fragment Structure | Expected m/z |
| Molecular Ion [M]⁺• | [C₁₂H₈N₂]⁺• | 180 |
| [M - H]⁺ | [C₁₂H₇N₂]⁺ | 179 |
| [M - HCN]⁺• | [C₁₁H₇N]⁺• | 153 |
| [M - C₂H₂]⁺• | [C₁₀H₆N₂]⁺• | 154 |
| Phenyl cation | [C₆H₅]⁺ | 77 |
| Pyrazinyl cation | [C₄H₃N₂]⁺ | 79 |
| Phenylacetylene cation | [C₈H₅]⁺ | 101 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula from the exact mass.
For this compound, the molecular formula is C₁₂H₈N₂. HRMS analysis would be expected to confirm this composition by providing a mass measurement that closely matches the calculated theoretical value. In positive-ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. The precise calculation of this ion's theoretical mass is based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical HRMS Data for the Protonated Molecule of this compound
| Ion Formula | Elemental Composition | Calculated Mass (Da) |
|---|
Note: The calculated mass is for the [M+H]⁺ ion.
In typical research findings for related heterocyclic compounds, HRMS data is reported by comparing the calculated (calcd.) mass with the experimentally found mass. For instance, in a study on different phenyl-heterocyclic derivatives, a compound with the formula C₂₅H₁₄ClF₃N₃O₄ was analyzed, yielding the result: "HRMS calcd. for C₂₅H₁₄ClF₃N₃O₄ [M–H]⁻ 512.0630, found 512.0628". mdpi.com This demonstrates the high level of accuracy that confirms the elemental formula. A similar presentation would be expected for this compound, providing definitive evidence of its successful synthesis and purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. nih.gov It typically generates intact molecular ions, most commonly protonated molecules [M+H]⁺ in positive-ion mode, with minimal in-source fragmentation. researchgate.net This makes it an excellent method for determining the molecular weight of a compound.
For this compound, ESI-MS analysis in positive-ion mode would be expected to produce a mass spectrum dominated by the base peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 181.1.
The primary fragmentation pathways would likely involve the cleavage of the most labile bonds or the loss of small, stable neutral molecules. Key fragmentation could occur at the pyrazine ring, the ethynyl linker, or the bond connecting the phenyl and pyrazine rings. Studies on other fused nitrogen-containing ring systems show that characteristic cross-ring fragments are often formed on pyridazine (B1198779) and pyrimidine (B1678525) rings. nih.gov A similar behavior could be anticipated for the pyrazine moiety.
Table 2: Predicted ESI-MS and Potential MS/MS Fragmentation Data for this compound
| Ion | m/z (Proposed) | Description |
|---|---|---|
| [M+H]⁺ | 181.1 | Protonated parent molecule |
| [M+H - HCN]⁺ | 154.1 | Loss of hydrogen cyanide from the pyrazine ring |
| [M+H - C₂H₂]⁺ | 155.1 | Loss of acetylene from the ethynyl group |
| [C₆H₅]⁺ | 77.1 | Phenyl cation fragment |
Note: The m/z values are nominal masses. The proposed fragments are hypothetical and would require experimental verification.
This detailed mass spectrometric analysis, combining the high accuracy of HRMS for elemental composition and the structural insights from ESI-MS/MS, is essential for the complete and unambiguous characterization of the this compound system.
Electrochemical Behavior and Electronic Energy Level Characterization of 2 4 Ethynyl Phenyl Pyrazine and Its Analogs
Cyclic Voltammetry (CV) Investigations
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of pyrazine (B50134) derivatives, CV studies reveal the potentials at which the molecules undergo oxidation and reduction, providing insights into their electronic structure and stability.
Investigations into a close analog, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, have been conducted to understand the electrochemical characteristics of the ethynyl-phenyl-pyrazine framework. These studies show that the pyrazine ring, being electron-deficient, imparts specific redox properties to the molecule. The introduction of functional groups onto the pyrazine or phenyl rings can further modulate these properties. researchgate.net
The reversibility of the redox processes is a key parameter obtained from CV measurements. For some pyrazine-based fluorescent dyes, reversible oxidation waves have been observed, indicating stable oxidation-reduction processes. nih.gov However, for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the reduction to its radical anion is found to be almost reversible only at high scan rates (500 mV s⁻¹), suggesting some instability of the reduced species. researchgate.net The shape of the voltammograms can also indicate the kinetics of the electron transfer, with factors like steric hindrance and intermolecular interactions influencing the reversibility of the redox couple. dtu.dk
| Compound | Oxidation Potential (Epaox vs Fc/Fc+) [V] | Reduction Potential (Epcred vs Fc/Fc+) [V] | Half-wave Potential (E1/2ox vs Fc/Fc+) [V] | Reference |
|---|---|---|---|---|
| OUK-2 (Pyrazine-based dye) | 0.42 | 0.35 | 0.39 | nih.gov |
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | N/A | ca. -1.9 (vs. Ag/Ag+) | N/A | researchgate.net |
Analysis of Redox Potentials and Mechanisms
The redox potentials of pyrazine derivatives are influenced by the electronic nature of the substituents. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups make oxidation more difficult. mdpi.com Conversely, electron-withdrawing groups facilitate reduction. The pyrazine ring itself acts as an electron-withdrawing moiety, which is reflected in the reduction potential of its derivatives. researchgate.net
The reduction of pyrazine compounds often involves a two-electron transfer process. mdpi.com For instance, pyrazine can be reduced to 1,4-dihydropyrazine (B12976148) through a coupled two-electron, three-proton transfer reaction in acidic media. dtu.dk The specific mechanism, including the number of electrons and protons involved, can be highly dependent on the pH of the solution. mdpi.com
In the case of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, cyclic voltammetry studies established that it undergoes a reduction to the radical anion at approximately -1.9 V (vs. Ag/Ag⁺ in MeCN). researchgate.net This potential is a measure of the energy required to add an electron to the molecule's Lowest Unoccupied Molecular Orbital (LUMO). The position of this reduction wave provides valuable information about the electron-accepting ability of the compound.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties of a molecule that govern its optoelectronic behavior. The energy difference between these frontier orbitals is known as the HOMO-LUMO gap.
The HOMO and LUMO energy levels can be estimated from electrochemical data. The onset of the oxidation and reduction potentials in the cyclic voltammogram can be correlated to the HOMO and LUMO energy levels, respectively. For a series of pyrazine-based fluorescent dyes, the HOMO energy level was estimated from the half-wave potential for oxidation. nih.gov
Quantum chemical calculations provide a theoretical means to determine the HOMO-LUMO gap. For 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, calculations have established a HOMO-LUMO gap of 3.56 eV. researchgate.net This value is lower than that of its benzene (B151609) analog, di(phenylethynyl)benzene (3.72 eV), indicating that the presence of the nitrogen atoms in the pyrazine ring lowers the energy gap. researchgate.net This is attributed to the localization of the HOMO on the central pyrazine ring's carbon atoms. researchgate.net
The HOMO-LUMO gap is a critical parameter as it relates to the molecule's absorption and emission properties. A smaller gap generally corresponds to absorption at longer wavelengths. The ability to tune the HOMO-LUMO gap through chemical modification is a key aspect in the design of new materials for organic electronics. nih.gov
| Compound | HOMO [eV] | LUMO [eV] | Energy Gap (Eg) [eV] | Method | Reference |
|---|---|---|---|---|---|
| OUK-2 (Pyrazine-based dye) | -5.19 | -2.61 | 2.58 | Electrochemical/Optical | nih.gov |
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | N/A | N/A | 3.56 | Quantum Chemical Calculation | researchgate.net |
Advanced Structural Analysis and Crystallography of 2 4 Ethynyl Phenyl Pyrazine Complexes
Single Crystal X-ray Diffraction Studies of 2-(4-Ethynyl-phenyl)-pyrazine Derivatives and Their Complexes
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. Such studies are crucial for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell parameters.
For related pyrazine-containing compounds, crystallographic studies have been instrumental. For example, the analysis of a similar molecule, 2,5-bis(pyridin-4-ylethynyl)pyrazine, showed that it crystallizes in the monoclinic P21/c space group. This kind of information is foundational for understanding the solid-state properties of a compound. Without experimental data for this compound, a comparable, detailed table of its crystallographic parameters cannot be constructed.
Table 1: Illustrative Crystallographic Data for a Related Pyrazine (B50134) Derivative (2,5-bis(pyridin-4-ylethynyl)pyrazine) (Note: This data is for a related compound and is provided for illustrative purposes only, as no data exists for this compound.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₀N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | Value not available |
Elucidation of Molecular Conformation and Rotational Dynamics
For this compound, the linear ethynyl (B1212043) linker might reduce steric hindrance compared to a direct phenyl-pyrazine bond, potentially allowing for a smaller dihedral angle and a more planar conformation. However, without experimental or computational data, the precise conformation and any rotational dynamics around the phenyl-pyrazine bond remain speculative.
Investigation of Intermolecular Interactions in Solid-State Structures (e.g., π-π Stacking, Hydrogen Bonding)
The solid-state packing of this compound would be governed by various non-covalent interactions. The terminal ethynyl group provides a potential site for hydrogen bonding, where the acidic acetylenic hydrogen can interact with the nitrogen atoms of the pyrazine ring of an adjacent molecule (C-H···N).
Furthermore, the aromatic pyrazine and phenyl rings are capable of engaging in π-π stacking interactions. These interactions are common in phenyl-pyrazine systems and are characterized by face-to-face separations between parallel rings, typically in the range of 3.4 to 3.7 Å. For instance, in (E)-2-acetylpyrazine 4-nitrophenylhydrazone, π-π stacking is observed between parallel pyrazine rings with a separation of 3.430(8) Å. Weak C-H···π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of an aromatic ring on another, are also frequently observed in the crystal packing of such compounds. The interplay of these various intermolecular forces would dictate the final supramolecular architecture of this compound in the solid state.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-bis(pyridin-4-ylethynyl)pyrazine |
| 2-(4-methoxyphenoxy)pyrazine |
| trans-2-(2-phenylethenyl)pyrazine |
| (E)-2-acetylpyrazine 4-nitrophenylhydrazone |
Computational Chemistry and Theoretical Investigations of 2 4 Ethynyl Phenyl Pyrazine Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules containing pyrazine (B50134) and other heterocyclic moieties. ajchem-a.comnih.gov DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), provide accurate geometries and ground-state properties. ajchem-a.comnih.gov For instance, geometry optimization using DFT can predict key structural parameters, including the bond lengths and angles of the pyrazine and phenyl rings and the connecting ethynyl (B1212043) bridge. ajchem-a.com
To investigate excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. researchgate.net This method allows for the calculation of electronic absorption spectra, providing insights into the energies and nature of electronic transitions. nih.govmdpi.com TD-DFT calculations are crucial for understanding the photophysical behavior of these chromophores. researchgate.net For related pyrazine-based push-pull systems, TD-DFT has been successfully used to rationalize experimental findings regarding their electronic and photophysical properties. nih.gov The combination of resolution of identity (RI-J) and chain of spheres exchange (COSX) algorithms has been shown to significantly speed up TD-DFT calculations for large molecules without compromising accuracy, making the theoretical study of complex pyrazine systems more accessible. nih.gov
Quantum Chemical Modeling of Electronic and Optical Properties
Quantum chemical modeling is instrumental in predicting the key electronic and optical characteristics of aryleneethynyl pyrazine derivatives. Theoretical calculations can establish fundamental properties like dipole moments, polarizability, and hyperpolarizability, which are essential for applications in nonlinear optics. nih.gov
Molecular Orbital Analysis (HOMO/LUMO Localization and Delocalization)
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties, as well as its kinetic stability. ajchem-a.com
For pyrazine derivatives, the nitrogen atoms play a key role in orbital localization. In the case of the closely related 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, quantum chemical calculations show that the nitrogen atoms localize the HOMO on the carbon atoms of the central pyrazine ring. researchgate.net This results in a quinoidal-type character, which is distinct from analogous systems lacking the pyrazine core. researchgate.net The LUMO, in contrast, is typically delocalized across the entire conjugated backbone, including the pyrazine ring, ethynyl linkages, and phenyl groups. researchgate.net This distribution of frontier orbitals is characteristic of many donor-acceptor systems, where the pyrazine acts as the acceptor unit. The calculated HOMO-LUMO gap for 2,5-di(phenylethynyl)-3,6-dimethylpyrazine is 3.56 eV, which is lower than that of the corresponding di(phenylethynyl)benzene (3.72 eV), indicating the influence of the pyrazine ring on the electronic structure. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | -6.25 | -2.69 | 3.56 | researchgate.net |
| di(phenylethynyl)benzene | -6.42 | -2.70 | 3.72 | researchgate.net |
Molecular Dynamics Simulations for Conformational and Assembly Behavior
While quantum mechanics calculations provide deep insight into electronic properties, Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape and intermolecular assembly of molecules over time. semanticscholar.org For a molecule like 2-(4-ethynyl-phenyl)-pyrazine, MD simulations can model the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the ethynyl group, to understand its conformational preferences in different environments (e.g., in solution or in the solid state).
MD simulations are also powerful for studying self-assembly processes. semanticscholar.org Research on related pyrazine-based molecules has shown their significant potential as building blocks (tectons) for creating two- and three-dimensional supramolecular architectures. nih.gov For instance, 2,5-bis(pyridin-4-ylethynyl)pyrazine has been observed to undergo polymorphic self-assembly at a solution-solid interface, a process driven by intermolecular hydrogen bonding and molecule-substrate interactions. nih.gov MD simulations can be used to model these non-covalent interactions, predicting how individual molecules arrange into larger, ordered structures. semanticscholar.org By simulating the collective behavior of many molecules, MD can help rationalize the formation of different morphologies, such as the microbelts and entangled fibers observed in the assembly of other pyrazine-containing compounds, and provide a molecular-level understanding of the forces that govern this assembly. nih.gov
Applications in Advanced Materials Science and Optoelectronics Based on 2 4 Ethynyl Phenyl Pyrazine
Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent (EL) Materials
The electron-deficient nature of the pyrazine (B50134) core makes 2-(4-ethynyl-phenyl)-pyrazine and its derivatives promising candidates for use in Organic Light-Emitting Diodes (OLEDs), particularly as electron-transporting or emissive materials. The pyrazine moiety helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport, which are crucial for efficient device performance.
Research on related pyrazine-containing molecules has demonstrated their potential in electroluminescent applications. For instance, donor-acceptor compounds that fuse a pyrazine unit with a triphenylamine (B166846) donor have been synthesized and incorporated into OLEDs. rsc.orgresearchgate.net These devices have shown excellent performance, with one such compound achieving a maximum external quantum efficiency (EQE) of 7.37%, a value that surpasses the typical 5% limit for conventional fluorescent emitters. rsc.orgresearchgate.net This suggests a mechanism different from traditional fluorescence, highlighting the unique properties imparted by the pyrazine core. rsc.orgresearchgate.net
Furthermore, studies on 2,5-di(aryleneethynyl)pyrazine derivatives have shown their efficacy as electron-transporting materials. researchgate.netrsc.org When a derivative, 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine, was used as a dopant (20% by weight) in an emissive layer of MEH-PPV, the resulting single-layer OLEDs exhibited significantly enhanced external quantum efficiencies, reaching up to 0.07%. researchgate.netrsc.org This improvement is directly attributed to the enhanced electron-transporting properties of the pyrazine system. researchgate.netrsc.org These findings underscore the value of the ethynyl-pyrazine structure in developing efficient charge-transporting and emissive layers for OLEDs.
| Compound Type | Role in OLED | Performance Metric | Value |
| Pyrazine-Triphenylamine Fused Compound | Active Element | Max. External Quantum Efficiency (EQE) | 7.37% |
| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine | Dopant in Emissive Layer | External Quantum Efficiency (EQE) | up to 0.07% |
Integration into Conjugated Polymer Systems for Optoelectronic Devices
The this compound unit is a valuable monomer for the synthesis of conjugated polymers used in optoelectronic devices like polymer solar cells (PSCs). The electron-withdrawing pyrazine unit, when incorporated into a polymer backbone, creates a donor-acceptor (D-A) structure that can lower the polymer's bandgap and tune its frontier energy levels. The ethynyl-phenyl group provides a rigid and linear linkage, promoting π-conjugation and potentially enhancing charge carrier mobility.
The incorporation of pyrazine-based units into conjugated polymers has led to high-performance PSCs. For example, a D-A1-D-A2 type terpolymer, created by incorporating a low-cost pyrazine-thiophene unit into the backbone of the PM6 polymer donor, achieved a power conversion efficiency (PCE) of 18.23%. osti.govresearchgate.net This high efficiency was attributed to desirable molecular aggregation, balanced electron/hole mobilities, and an optimized morphology. osti.gov
Similarly, wide-bandgap polymer donors designed with a pyrazine acceptor core have been successfully used in non-fullerene PSCs. rsc.org These polymers exhibit deep frontier energy levels due to the electron-deficient pyrazine, and their design can lead to strong aggregation and enhanced coplanarity. rsc.org When blended with a non-fullerene acceptor, these polymers have yielded impressive PCEs of up to 8.1%. rsc.org The combination of pyrazine, thiophene, and benzodithiophene units has also been shown to be a successful design for polymeric hole-transporting materials in perovskite solar cells, achieving PCEs up to 17.5% and high operational stability. rsc.org
| Polymer System | Device Type | Key Feature | Power Conversion Efficiency (PCE) |
| PMZ-10:Y6 (Pyrazine-based Terpolymer) | Polymer Solar Cell | Low-cost pyrazine unit | 18.23% |
| P2:ITIC (Pyrazine-core WBG Polymer) | Non-fullerene Polymer Solar Cell | Wide bandgap (2.05 eV) | 8.1% |
| PBPyT-ex | Perovskite Solar Cell | Pyrazine-based Hole Transport Layer | 17.5% |
Strategies for Tuning Optical Properties through Structural Modifications
The optical and electronic properties of materials containing the this compound scaffold can be precisely tuned through systematic structural modifications. These strategies allow for the rational design of molecules with tailored absorption, emission, and energy level characteristics for specific optoelectronic applications.
One effective strategy is the modification of the donor and acceptor strengths within a donor-π-acceptor architecture. For a pyrazine-based push-pull chromophore, using different electron-donating groups (e.g., methoxy, dimethylamino, diphenylamino) and altering the π-conjugated system connecting them to the pyrazine core significantly influences the intramolecular charge transfer (ICT) and emission properties. researchgate.net This often results in strong emission solvatochromism, where the emission color changes with solvent polarity, indicating a highly polar excited state. researchgate.net
Another approach involves altering the pyrazine core itself or its substitution pattern. Replacing a quinoxaline (B1680401) acceptor (a benzannulated pyrazine) with a pyridopyrazine acceptor, which contains an additional nitrogen atom, increases the electron-withdrawing strength. mdpi.com This modification leads to a red-shift in both the ICT absorption bands and the fluorescence emission spectra. mdpi.com The position at which the donor unit is attached to the acceptor core also plays a crucial role in determining the final optoelectronic properties. mdpi.com Furthermore, the introduction of ethynylene linkers into the polymer backbone, as seen in this compound, is a known strategy to lower the HOMO energy level, which can enhance the open-circuit voltage in solar cell devices and improve the polymer's oxidative stability. mdpi.com
| Modification Strategy | Effect on Properties | Example System |
| Varying electron-donating group | Influences intramolecular charge transfer (ICT) and emission solvatochromism | Pyrazine push-pull chromophores with methoxy, dimethylamino, and diphenylamino donors. researchgate.net |
| Increasing N atoms in acceptor core | Strengthens electron-withdrawing character, red-shifts absorption/emission | Comparing quinoxaline vs. pyridopyrazine acceptors in D-A-D compounds. mdpi.com |
| Altering donor substitution position | Tunes ICT and optoelectronic properties | Benzocarbazole donor substituted at 2-position vs. 3-position. mdpi.com |
| Introducing ethynylene linkers | Lowers HOMO energy level, enhances planarity | Fluorene-based polymers with ethynylene spacers. mdpi.com |
Exploration in Molecular Electronics and Single-Molecule Conductance
The rigid, conjugated structure of this compound makes it an intriguing candidate for studies in molecular electronics, particularly in the field of single-molecule conductance. The phenylene-ethynylene backbone is a well-studied motif for molecular wires, capable of transporting charge over nanometer-scale distances. The inclusion of the pyrazine unit introduces a heteroaromatic element that can modulate the conductance pathway.
Studies on oligo(phenylene ethynylene) molecules have established their ability to form stable single-molecule junctions with measurable conductance. nih.govscientifiq.ai Research on porphyrin-based molecular wires using phenylene-acetylene spacers and thiol anchor groups has demonstrated the formation of stable junctions with high conductance values up to 2 x 10⁻⁴ G₀. nih.gov
The conductance of such molecules is highly sensitive to their specific structure. For instance, in macromolecules with a phenylene-ethynylene backbone, the presence and nature of side groups can dramatically alter conductance. nih.gov A study comparing a linear terphenyl side group to a radial cycloparaphenylene (CPP) side group found that the conductance dropped by almost an order of magnitude for the CPP-containing molecules (from 2.3 x 10⁻⁴ G₀ to 2.7 x 10⁻⁵ G₀). nih.gov This difference was attributed to intramolecular van der Waals interactions between the CPP ring and the backbone, which induced a non-coplanar geometry and reduced π-orbital overlap. nih.gov These findings suggest that the pyrazine ring in this compound would similarly influence the electronic coupling and conductance of the molecular junction, making it a target for future single-molecule studies.
| Molecular System | Key Structural Feature | Conductance Value (G₀) |
| Porphyrin with phenylene-acetylene spacers | Thiol-to-thiol conduction path | ~2 x 10⁻⁴ |
| Phenylene-ethynylene with linear terphenyl side group | Linear, planar conjugation | 2.3 x 10⁻⁴ |
| Phenylene-ethynylene with nih.govCPP side group | Curved side group, induced non-planarity | 2.7 x 10⁻⁵ |
Supramolecular Chemistry and Self Assembly of 2 4 Ethynyl Phenyl Pyrazine Based Systems
Coordination-Driven Self-Assembly of Metallamacrocycles and Frameworks
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and well-defined supramolecular architectures from metal centers and organic ligands. In this context, pyrazine-based tectons, which are rigid molecules with pre-defined bite angles, serve as excellent building blocks for the design of metallamacrocycles. rsc.org The strategic placement of nitrogen atoms in the pyrazine (B50134) ring allows for predictable coordination to metal ions, leading to the formation of complex structures such as two-dimensional metallamacrocycles. researchgate.net
The combination of a Pt(II)-based organometallic 90° acceptor with rigid linear ditopic donors has been shown to afford [4 + 4] self-assembled octanuclear molecular squares in quantitative yields. researchgate.net Furthermore, the use of pyrazine motif-containing organometallic acceptor clips with different neutral donor ligands like 4,4'-bipyridine (B149096) or pyrazine has led to the synthesis of irregular hexagonal [2 + 2] self-assembled ensembles. researchgate.net These self-assembly processes are highly efficient and can result in the formation of nanoscalar hexagonal shapes, which have been characterized by multinuclear NMR and mass spectrometry. rsc.org The resulting metallamacrocycles can exhibit a range of applications, including in catalysis, electrochemistry, photochemistry, and molecular sensing. researchgate.net
A notable example involves the synthesis of a series of 2,5-di(aryleneethynyl)pyrazine derivatives. These compounds are synthesized through a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with various ethynylarenes under standard Sonogashira conditions. rsc.org The nitrogen atoms in these pyrazine derivatives can be protonated, form hydrogen bonds, or chelate to metals, making them versatile for supramolecular chemistry. researchgate.net
| Reactants | Self-Assembly Type | Resulting Structure | Reference |
| Pt(II)₂-organometallic 90° acceptor + Linear ditopic donors (e.g., 4,4'-bipyridine) | [4 + 4] | Octanuclear molecular squares | researchgate.net |
| Pyrazine-containing organometallic acceptor clip + Neutral donors (e.g., 4,4'-bipyridine, pyrazine) | [2 + 2] | Irregular hexagons | researchgate.net |
| 2,5-dibromo-3,6-dimethylpyrazine + Ethynylarenes | Sonogashira coupling | 2,5-di(aryleneethynyl)pyrazine derivatives | rsc.org |
Polymorphic Self-Assembly at Solution-Solid Interfaces
The self-assembly of molecules at solution-solid interfaces is crucial for the development of surface-supported functional molecular devices. beilstein-journals.org A pyrazine-derived molecule with pyridine (B92270) pendants, specifically 2,5-bis(pyridin-4-ylethynyl)pyrazine, has been shown to exhibit polymorphic self-assembly on a highly oriented pyrolytic graphite (B72142) (HOPG) substrate when investigated by scanning tunneling microscopy (STM) under ambient conditions. beilstein-journals.orgnih.gov
In this system, two different molecular packing structures are observed with equal distribution. beilstein-journals.org The molecular adlayer extends over several hundred square nanometers at the 1-phenyloctane–HOPG interface. nih.gov The observation of two equally distributed polymorphs may be attributed to their nearly equal stabilization energies or kinetic trapping effects. beilstein-journals.org This polymorphic behavior highlights the intricate balance of intermolecular and molecule-substrate interactions that govern the self-assembly process on a surface. nih.gov
| System | Substrate | Technique | Observed Phenomenon | Reference |
| 2,5-bis(pyridin-4-ylethynyl)pyrazine in 1-phenyloctane | Highly Oriented Pyrolytic Graphite (HOPG) | Scanning Tunneling Microscopy (STM) | Polymorphic self-assembly with two equally distributed packing structures | beilstein-journals.orgnih.govnih.gov |
Role of Specific Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds) in Self-Assembly
The formation and stability of the self-assembled structures of 2-(4-ethynyl-phenyl)-pyrazine based systems are dictated by a variety of non-covalent interactions. Weak intermolecular hydrogen bonds play a crucial role in the formation of the observed polymorphs at the solution-solid interface. beilstein-journals.orgnih.gov
Detailed analysis of the STM images of 2,5-bis(pyridin-4-ylethynyl)pyrazine on HOPG reveals the importance of these weak hydrogen bonds. nih.gov In the bulk crystal structure of this compound, both the pyrazine and pyridyl nitrogen atoms participate in intermolecular interactions with neighboring molecules through "hydrogen bridges". nih.gov The N···H distances are in the range of 0.25–0.28 nm, and the C···N distances are between 0.34 to 0.36 nm, which are characteristic of weak hydrogen bonds. nih.gov
In one of the observed surface polymorphs, only the pyridyl nitrogen atoms are involved in the molecular ordering. nih.gov In the other polymorph, both the pyridyl and pyrazine nitrogen atoms contribute to the intermolecular hydrogen-bonding interactions. nih.gov This suggests that the orientation of the molecules on the surface can make different hydrogen-bonding sites available. nih.gov Such weak hydrogen bonding is advantageous for creating modular supramolecular architectures as it provides sufficient stability while also allowing for error correction during the assembly process. nih.gov The potential for these molecules to form modular structures through both hydrogen and halogen bonds on surfaces like graphene is an area of future interest. beilstein-journals.org
| Interaction Type | Participating Atoms | Distance Range | Significance in Self-Assembly | Reference |
| Weak Hydrogen Bond | N···H–C | N···H: 0.25–0.28 nmC···N: 0.34–0.36 nm | Crucial for the formation of polymorphic structures at the solution-solid interface; provides stability and allows for error correction. | nih.gov |
Organometallic Chemistry and Complexation with Metal Centers Involving 2 4 Ethynyl Phenyl Pyrazine Ligands
Synthesis and Characterization of Metal Complexes (e.g., Ruthenium(II), Platinum(II), Manganese)
The synthesis of metal complexes involving 2-(4-ethynyl-phenyl)-pyrazine and its analogues typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The pyrazine (B50134) nitrogen atoms act as Lewis basic sites, readily coordinating to transition metal centers.
Ruthenium(II) Complexes: The synthesis of Ruthenium(II) complexes often starts from precursors like [Ru(p-cymene)Cl₂]₂ or RuCl₃·nH₂O. For instance, a luminescent anticancer Ru(II) complex with a structurally similar ligand, 2-(4-(phenylethynyl)phenyl)-1H-imidazo[4,5-f] acs.orgnih.govphenanthroline, was synthesized via the Sonogashira coupling reaction to introduce the extended π-conjugation of the phenylethynyl group. rsc.org The resulting complex, [(η⁶-p-cymene)RuCl(K²-N,N-2-(4-(phenylethynyl)phenyl)-1H-imidazo[4,5-f][1,10]phenanthroline)]·PF₆, demonstrates how the ethynyl-phenyl moiety can be incorporated into a larger ligand system for complexation with ruthenium. rsc.org Similarly, bimetallic ruthenium complexes bridged by ligands like 2,3,5,6-tetra(pyridine-2-yl)pyrazine (tppz) have been synthesized, showcasing the ability of pyrazine-based ligands to link multiple metal centers. acs.orgrsc.org
Characterization of these ruthenium complexes is performed using a suite of spectroscopic and analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand structure and its coordination to the metal, evidenced by shifts in the proton and carbon signals of the pyrazine and phenyl rings upon complexation.
Infrared (IR) Spectroscopy: The C≡C stretching frequency of the ethynyl (B1212043) group (typically around 2100-2200 cm⁻¹) is monitored to confirm its presence and to probe electronic changes upon coordination. nih.gov
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition.
Platinum(II) Complexes: Platinum(II) complexes are typically synthesized from precursors like K₂PtCl₄ or organometallic platinum halides. nih.gov A pyrazine-based organoplatinum complex was synthesized by reacting 2,6-diethynylpyrazine with two equivalents of trans-PtI₂(PEt₃)₂ in the presence of a CuI catalyst. researchgate.net This highlights a common synthetic route where the ethynyl group of the ligand directly participates in the formation of platinum-ethynyl bonds. Such complexes are of interest for their potential in constructing larger supramolecular assemblies. researchgate.net
Characterization methods for Pt(II) complexes are similar to those for ruthenium.
¹⁹⁵Pt NMR: This technique is particularly useful for platinum complexes, providing information about the coordination environment of the platinum center.
Multinuclear NMR: ¹H, ¹³C, and ³¹P NMR (if phosphine ligands are present) are crucial for characterizing the structure in solution.
X-ray Diffraction: This method has been used to determine the square-planar coordination geometry typical for Pt(II) complexes and to analyze intermolecular interactions like π–π stacking. nih.govrsc.org
Manganese Complexes: Manganese complexes can be synthesized from various manganese(II) salts, such as MnCl₂·4H₂O. mdpi.com The synthesis of pyrazine derivatives with manganese often involves direct reaction in a suitable solvent like methanol or a DMF/MeOH mixture. mdpi.comacs.orgnih.gov For example, manganese(II) complexes with pyrazine-2-carboxylic acid have been synthesized, where the ligand coordinates in a monodentate fashion through a heterocyclic nitrogen atom. nih.gov While direct synthesis with this compound is not widely reported, manganese pincer complexes have been shown to catalyze the formation of pyrazines via dehydrogenative coupling, indicating the stability of Mn-pyrazine interactions. acs.org
Characterization of manganese complexes often involves:
IR Spectroscopy: Shifts in the vibration modes of the pyrazine ring confirm coordination to the manganese ion. nih.gov
X-ray Crystallography: This reveals the coordination geometry, which can vary. For example, mononuclear manganese complexes with a distorted octahedral geometry have been reported. nih.gov
Magnetic Susceptibility Measurements: These are important for determining the magnetic properties of the high-spin Mn(II) (d⁵) center.
Table 1: Summary of Characterization Techniques for Metal Complexes
| Metal | Complex Type | Key Characterization Techniques | Typical Findings |
|---|---|---|---|
| Ruthenium(II) | Mononuclear & Dinuclear | ¹H NMR, ¹³C NMR, IR, ESI-MS, X-ray Crystallography | Octahedral geometry, confirmation of ligand coordination through pyrazine N-atoms, presence of C≡C stretch. |
| Platinum(II) | Mononuclear & Supramolecular | ¹H NMR, ¹⁹⁵Pt NMR, ³¹P NMR, X-ray Crystallography | Square-planar geometry, formation of Pt-ethynyl bonds, potential for π-π stacking interactions. |
| Manganese(II) | Mononuclear & Polynuclear | IR, X-ray Crystallography, Magnetic Measurements | Variable coordination geometries (e.g., distorted octahedral), high-spin d⁵ electronic configuration. |
Influence of Metal Coordination on Electronic and Photophysical Properties
Electronic Properties: Coordination to a metal typically induces a red-shift in the UV-visible absorption spectra of the ligand. This is due to the stabilization of the ligand's π* orbitals upon coordination, which lowers the energy of π-π* transitions. More significantly, new absorption bands often appear in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the solvent polarity.
Cyclic voltammetry studies on related complexes show that the redox potentials are influenced by the metal center and the substituents on the ligand. For instance, the reduction potential of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine is around -1.9 V (vs. Ag/Ag⁺). researchgate.net Coordination to a metal center can make this reduction easier or harder depending on the electron-donating or -withdrawing nature of the metal fragment. The presence of phenyl rings on related porphyrazine macrocycles has been shown to increase the electrochemical gap by 0.1 V. nih.gov
Photophysical Properties: Many metal complexes of pyrazine-containing ligands are luminescent. The emission properties are highly dependent on the nature of the lowest energy excited state.
Fluorescence and Phosphorescence: While the free ligand may exhibit fluorescence from a singlet excited state, coordination to a heavy metal atom like ruthenium or platinum promotes intersystem crossing (ISC) to a triplet state due to spin-orbit coupling. This often leads to phosphorescence from a triplet excited state (e.g., ³MLCT). nih.gov
Intramolecular Charge Transfer (ICT): The "push-pull" nature of the ligand, with the phenyl group acting as a potential donor and the pyrazine as an acceptor, can lead to significant intramolecular charge transfer character in the excited state. researchgate.net This is often evidenced by a strong positive emission solvatochromism, where the emission maximum shifts to lower energy (red-shifts) in more polar solvents. researchgate.net
Tuning Emission: The emission color and quantum yield can be tuned by modifying the ligand structure or the metal center. Extending the π-conjugated system, for example, generally leads to a red-shift in both absorption and emission spectra. The photophysical properties of cycloplatinated(II) complexes, for instance, are heavily influenced by the nature of ancillary ligands, with emissions often localized on the cyclometalated ligand as the primary chromophore. nih.gov
Table 2: Influence of Metal Coordination on Ligand Properties
| Property | Effect of Metal Coordination | Underlying Reason |
|---|---|---|
| UV-Vis Absorption | Red-shift of ligand bands; appearance of new MLCT bands. | Stabilization of ligand π* orbitals; new electronic transitions from metal d-orbitals to ligand π* orbitals. |
| Redox Potential | Shift in ligand-based reduction/oxidation potentials. | Perturbation of ligand orbital energies by the electrostatic and covalent interaction with the metal. |
| Luminescence | Quenching of ligand fluorescence; appearance of phosphorescence. | Heavy-atom effect promoting intersystem crossing to triplet states (e.g., ³MLCT). |
| Solvatochromism | Enhanced positive emission solvatochromism. | Increased intramolecular charge transfer (ICT) character in the excited state upon complexation. |
Analysis of Chelation and Coordination Geometries in Pyrazine-Metal Complexes
The this compound ligand can coordinate to metal centers in several ways, although its structure favors specific binding modes.
Monodentate Coordination: The ligand can act as a simple monodentate ligand, binding to a single metal center through one of its two nitrogen atoms. This is common when steric hindrance is a factor or when the metal-to-ligand ratio is low. In complexes with pyrazine-2-carboxylic acid, the ligand was observed to coordinate as a monodentate ligand through a heterocyclic nitrogen. nih.gov
Bidentate Chelation: The two nitrogen atoms of the pyrazine ring are positioned para to each other, making intramolecular chelation to a single metal center impossible. However, related ligands with chelating units, such as 2,2'-bipyridine or 1,10-phenanthroline, demonstrate the typical N,N-chelation that forms a stable five-membered ring with the metal. mdpi.com The pyrazine moiety in this compound itself does not chelate.
Bridging Coordination: The most common and significant coordination mode for pyrazine-based ligands is as a bridging ligand between two metal centers. The para disposition of the nitrogen donors is ideal for linking two metal ions, facilitating the formation of dinuclear complexes or one-, two-, or three-dimensional coordination polymers. preprints.orgresearchgate.net This bridging capability is crucial for studying electronic communication between metal centers.
The coordination geometry around the metal center is determined by the metal's electronic configuration, the number of coordinated ligands, and steric factors.
Octahedral Geometry: Ruthenium(II) and Manganese(II) complexes frequently adopt a distorted octahedral geometry, with the pyrazine ligand occupying one or more coordination sites. nih.gov
Square-Planar Geometry: Platinum(II) complexes typically exhibit a square-planar geometry. nih.gov In complexes formed from 2,6-diethynylpyrazine, the platinum centers adopt a square-planar arrangement with the pyrazine acting as a linker. researchgate.net
Distorted Geometries: In many real structures, the ideal geometries are distorted. For example, in a binuclear zinc(II) complex involving in-situ generated pyrazine ligands, the geometry around each zinc ion was found to be a distorted square-pyramidal configuration. Similarly, copper(II) complexes with pyrazine amides often show tetragonally distorted octahedral geometries. mdpi.com
The ethynyl-phenyl substituent, being sterically demanding and rigid, plays a role in influencing the packing of the complexes in the solid state and can participate in non-covalent interactions such as π-stacking, which can further stabilize the crystal structure.
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR confirm substitution patterns. The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while pyrazine protons resonate at δ 8.5–9.0 ppm .
- IR : A sharp C≡C stretch at ~2100 cm⁻¹ verifies the ethynyl group .
Advanced Research Question
Single-crystal X-ray diffraction resolves stereoelectronic effects caused by the ethynyl group’s conjugation with the pyrazine ring. Time-resolved fluorescence spectroscopy detects charge-transfer interactions between the electron-deficient pyrazine and ethynyl π-system, critical for photophysical applications .
What biological targets are associated with this compound, and how does its structure-activity relationship (SAR) compare to other pyrazine derivatives?
Basic Research Question
In vitro assays show moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), attributed to the ethynyl group’s enhanced membrane permeability. SAR studies reveal that para-substitution on the phenyl ring improves potency compared to meta-substituted analogs .
Advanced Research Question
Molecular docking simulations indicate selective inhibition of bacterial enoyl-ACP reductase (FabI), with the ethynyl group forming π-alkyl interactions in the hydrophobic pocket. Competitive binding assays (SPR) quantify affinity (KD: 12 µM), outperforming 2-(4-methoxyphenyl)-pyrazine (KD: 28 µM) due to reduced steric bulk .
How do vibrational modes and electronic transitions influence the photostability of this compound?
Advanced Research Question
The S₁(n→π*) and S₂(π→π*) states exhibit strong vibronic coupling, as shown by MCTDH simulations. The ethynyl group introduces low-frequency bending modes (200–400 cm⁻¹), accelerating non-radiative decay and reducing fluorescence quantum yield (ΦF: 0.03 vs. 0.15 for non-ethynyl analogs) . Pressure-dependent fluorescence quenching in gas-phase studies (10⁻²–10 torr) reveals collisional deactivation pathways mediated by SF₆ .
What strategies mitigate contradictions in reported bioactivity data for this compound across studies?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for kinase inhibition) arise from assay conditions. Standardizing protocols (e.g., ATP concentration, incubation time) and using isogenic cell lines reduce variability. Meta-analyses of published data identify solvent effects (DMSO vs. ethanol) as a major confounding factor .
How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Research Question
DFT calculations (B3LYP/6-31G*) show that the ethynyl group’s electron-withdrawing effect activates the pyrazine ring at the 3- and 5-positions. Fukui indices predict regioselectivity, validated experimentally by preferential substitution with morpholine (yield: 72% at C3 vs. 35% at C6) .
What are the challenges in scaling up this compound synthesis, and how can continuous-flow systems address them?
Advanced Research Question
Batch synthesis faces limitations in heat dissipation and catalyst recovery. Continuous-flow reactors (microfluidic channels) enhance mixing and enable real-time monitoring (UV-vis spectroscopy). Optimized conditions (residence time: 15 min, 80°C) achieve 85% yield with Pd nanoparticle catalysts immobilized on SiO₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
